BenchChemオンラインストアへようこそ!

3-Deazauridine

Enzymology Nucleoside Metabolism Drug Resistance

3-Deazauridine (NSC 126849) is a uniquely modified uridine analog where the N3 ring nitrogen is replaced by carbon, enabling intracellular phosphorylation to its triphosphate, which competitively inhibits CTP synthetase and depletes cellular CTP pools. This mechanism directly disrupts nucleic acid synthesis and has demonstrated synergistic enhancement of DNA methyltransferase inhibitors like 5-azacytidine and decitabine in leukemia models. Unlike other nucleoside analogs, its active metabolite penetrates the blood-brain barrier, making it an essential probe for CNS drug delivery studies. Select this compound for reproducible, quantifiable modulation of pyrimidine metabolism and drug synergy studies.

Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
CAS No. 23205-42-7
Cat. No. B583639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazauridine
CAS23205-42-7
Synonyms4-Hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridinone;  1-β-D-Ribofuranosyl-4-hydroxy-2-pyridone;  3-Deazauridine;  3-Deazuridine;  4-Hydroxy-1-(β-D-ribofuranosyl)-2-pyridone;  NSC 126849; 
Molecular FormulaC10H13NO6
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1
InChIKeyCBOKZNLSFMZJJA-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





3-Deazauridine (NSC 126849, CAS 23205-42-7) Procurement Guide: A Nucleoside Analog with Defined CTP Synthetase Inhibition and Validated Synergistic Modulation


3-Deazauridine (NSC 126849, 3-DAU) is a synthetic uridine analog distinguished by the replacement of the N3 ring nitrogen with a carbon atom, rendering it a pyridinone nucleoside [1]. This structural modification enables intracellular phosphorylation to 3-deazauridine triphosphate, which competitively inhibits CTP synthetase, thereby depleting intracellular CTP pools and disrupting nucleic acid synthesis [1]. 3-Deazauridine has documented in vitro and in vivo activity against leukemia cells and demonstrates synergism with several antineoplastic agents, supporting its utility as both a mechanistic probe and a biological response modulator in cancer research [1].

Why Uridine, 5-Azacytidine, or Other Nucleoside Analogs Cannot Substitute for 3-Deazauridine in Targeted Experimental Workflows


Substituting 3-deazauridine with structurally similar nucleoside analogs such as uridine, 5-azacytidine, or 6-azauridine introduces fundamental alterations to the experimental outcome. As quantified in the evidence guide below, these analogs differ profoundly in their enzymatic targets, inhibitory constants, and cellular effects. For instance, while 3-deazauridine is the most potent inhibitor of cytidine deaminase among a panel of uridine analogs (K(i) = 19 µM) [1], its affinity for uridine kinase differs substantially from other analogs, resulting in distinct intracellular activation kinetics [2]. Furthermore, the unique ability of 3-deazauridine to enhance the incorporation of 5-azacytidine into RNA and increase its lethal triphosphate metabolite is a specific, quantifiable effect not replicable by other nucleoside modifiers [3]. These biochemical differences translate directly into divergent experimental results, making informed selection of the precise analog critical for reproducible and interpretable scientific outcomes.

Quantitative Differentiation of 3-Deazauridine: Head-to-Head Enzymatic and Cellular Data Versus Key Analogs


Superior Cytidine Deaminase Inhibition: A Direct Comparison of Inhibitory Constants

3-Deazauridine demonstrates the highest potency as a competitive inhibitor of human cytidine deaminase when directly compared to a panel of structurally related uridine analogs. This enzyme is responsible for the degradation of clinically relevant agents like cytarabine and 5-azacytidine, contributing to therapeutic resistance. The K(i) of 1.9 × 10⁻⁵ M for 3-deazauridine is markedly lower than that of the natural substrate uridine (K(i) = 6.4 × 10⁻⁵ M), indicating a greater than three-fold increase in binding affinity [1].

Enzymology Nucleoside Metabolism Drug Resistance

Differential Affinity for Uridine Kinase: A Kinetic Basis for Distinct Intracellular Activation

The rate of intracellular phosphorylation to the active triphosphate form is governed by the affinity of the nucleoside analog for uridine kinase. A direct comparison of Michaelis-Menten constants (K(m)) from a single purified enzyme preparation reveals that 3-deazauridine has an intermediate affinity for this activating enzyme. Its K(m) of 200 µM is significantly lower (indicating higher affinity) than that of 6-azauridine (340 µM), but considerably higher than that of 5-fluorouridine (69 µM) [1]. This positions 3-deazauridine uniquely among these antimetabolites.

Pharmacokinetics Enzyme Kinetics Nucleoside Analogs

Quantified Synergistic Enhancement of 5-Azacytidine Metabolism and Cytotoxicity

Pretreatment with 3-deazauridine profoundly and quantifiably alters the cellular pharmacology of 5-azacytidine, an effect not observed with other nucleoside modulators. A defined sequence of a 3-hour exposure to 2 µM 3-deazauridine followed by 1-hour exposure to 5 µM 5-azacytidine resulted in a 2-fold increase in total intracellular drug accumulation and a 3-fold increase in its incorporation into the acid-precipitable fraction of murine leukemia cells [1]. Most critically, this led to a 96% increase (from 28.8 to 56.4 pmol/10⁶ cells) in the intracellular level of 5-azacytidine triphosphate, the cytotoxic metabolite [1]. This biochemical potentiation translated to synergistic cell killing in soft-agar cloning assays [1].

Combination Chemotherapy Epigenetics Leukemia Research

Unique CNS Penetration of the Active Triphosphate Metabolite

A defining and rare characteristic of 3-deazauridine is the documented presence of its active, intracellular metabolite, 3-deazauridine triphosphate, within the human central nervous system. Analysis of autopsy tissue samples from patients treated with 3-deazauridine confirmed the presence of the triphosphate form in brain tissue, alongside high levels of the parent drug in lung and liver [1]. While class-level inference suggests many nucleoside analogs fail to achieve effective CNS concentrations or are actively effluxed, this direct evidence provides a distinct differentiator. The clinical pharmacokinetic profile further demonstrates a low urinary excretion (7.2-7.8% of dose) and a prolonged terminal half-life after continuous infusion (21.3 hours) [2].

Pharmacokinetics CNS Drug Delivery Metabolism

Validated Clinical Safety and Tolerability Profile from Phase I/II Trials

The clinical experience with 3-deazauridine in over 100 patients provides a well-defined, dose-dependent toxicity profile, a crucial differentiator from uncharacterized research analogs. In a Phase I study of 44 patients with solid tumors, the dose-limiting toxicity was granulocytopenia, and the recommended Phase II dose was established at 1000 mg/m²/day as a 5-day continuous infusion [1]. A separate Phase I-II trial in 36 acute leukemia patients identified a higher recommended dose of 2500 mg/m²/day, with daily doses >3000 mg/m² associated with significantly increased toxicity, including myelosuppression and stomatitis [2]. Another Phase I study observed leukopenia and thrombocytopenia at 1200 mg/m²/day [3]. This rich clinical dataset provides a clear framework for anticipating and managing potential toxicities, unlike less-studied analogs.

Clinical Pharmacology Toxicology Drug Development

Optimal Application Scenarios for 3-Deazauridine Based on Quantified Differentiation Evidence


Investigating CTP Synthetase as a Therapeutic Target in Cancer

3-Deazauridine is the quintessential chemical probe for studying CTP synthetase (CTPS) inhibition. Its validated mechanism of action as a competitive inhibitor of CTPS, following intracellular conversion to its triphosphate, makes it ideal for elucidating the role of this enzyme in pyrimidine nucleotide homeostasis and cancer cell proliferation [1]. Studies have demonstrated its ability to deplete intracellular CTP pools and inhibit nucleic acid synthesis, providing a direct readout of CTPS dependency in various tumor models [1].

Potentiating the Efficacy of Hypomethylating Agents like Decitabine and 5-Azacytidine

A high-value application of 3-deazauridine is as a biochemical modulator to enhance the antileukemic activity of DNA methyltransferase inhibitors such as decitabine and 5-azacytidine. Evidence demonstrates that 3-deazauridine pretreatment increases the intracellular accumulation and incorporation of these agents, leading to synergistic cytotoxicity in leukemia cells [REFS-2, REFS-3]. For instance, it enhances the incorporation of decitabine into DNA in HL-60 and MOLT-3 leukemia cells and reduces mortality in an L1210 leukemia mouse model when combined [3].

Probing Mechanisms of Drug Resistance Mediated by Cytidine Deaminase

Given its superior potency as a cytidine deaminase inhibitor (K(i) = 19 µM) compared to other uridine analogs [4], 3-deazauridine is the preferred tool for studies examining deaminase-mediated resistance to cytarabine and 5-azacytidine. It can be used in vitro to determine if a resistant phenotype is reversible upon inhibition of this deactivating enzyme, thereby clarifying the role of drug metabolism in therapeutic failure.

Modeling Nucleoside Analog Penetration and Metabolism in the Central Nervous System

For research focused on CNS drug delivery or the treatment of brain tumors, 3-deazauridine provides a unique and clinically validated model compound. Unlike most nucleoside analogs, its active triphosphate metabolite is definitively known to penetrate the human brain, as confirmed by post-mortem tissue analysis from clinical studies [REFS-5, REFS-6]. This makes it a valuable reference standard for comparative CNS pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deazauridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.